molecular formula C18H15ClN2S2 B14741635 4,6-Bis(benzylsulfanyl)-5-chloropyrimidine CAS No. 6303-53-3

4,6-Bis(benzylsulfanyl)-5-chloropyrimidine

Cat. No.: B14741635
CAS No.: 6303-53-3
M. Wt: 358.9 g/mol
InChI Key: NLEZHNVZIWFZIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-Bis(benzylsulfanyl)-5-chloropyrimidine is a heterocyclic compound with the molecular formula C18H15ClN2S2 It is characterized by the presence of a pyrimidine ring substituted with benzylsulfanyl groups at the 4 and 6 positions and a chlorine atom at the 5 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Bis(benzylsulfanyl)-5-chloropyrimidine typically involves the reaction of 4,6-dichloropyrimidine with benzyl mercaptan in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4,6-Bis(benzylsulfanyl)-5-chloropyrimidine can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom at the 5 position can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The benzylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the chlorine atom or to modify the benzylsulfanyl groups.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as amines or thiols in the presence of a base (e.g., sodium hydride) in an aprotic solvent (e.g., DMF).

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran (THF).

Major Products Formed

    Nucleophilic substitution: Substituted pyrimidines with various functional groups replacing the chlorine atom.

    Oxidation: Sulfoxides or sulfones derived from the benzylsulfanyl groups.

    Reduction: Dechlorinated pyrimidines or modified benzylsulfanyl derivatives.

Scientific Research Applications

4,6-Bis(benzylsulfanyl)-5-chloropyrimidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4,6-Bis(benzylsulfanyl)-5-chloropyrimidine is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or interference with cellular processes. Further research is needed to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

4,6-Bis(benzylsulfanyl)-5-chloropyrimidine can be compared with other similar compounds, such as:

Conclusion

Its unique chemical structure allows it to undergo a range of chemical reactions, making it valuable for research and industrial purposes

Properties

CAS No.

6303-53-3

Molecular Formula

C18H15ClN2S2

Molecular Weight

358.9 g/mol

IUPAC Name

4,6-bis(benzylsulfanyl)-5-chloropyrimidine

InChI

InChI=1S/C18H15ClN2S2/c19-16-17(22-11-14-7-3-1-4-8-14)20-13-21-18(16)23-12-15-9-5-2-6-10-15/h1-10,13H,11-12H2

InChI Key

NLEZHNVZIWFZIG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSC2=C(C(=NC=N2)SCC3=CC=CC=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.